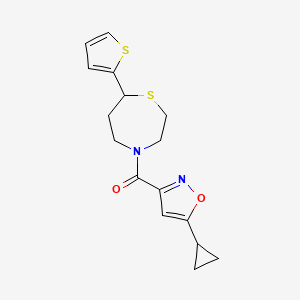

(5-Cyclopropylisoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Description

The compound "(5-Cyclopropylisoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone" features a methanone core linking two distinct heterocyclic moieties: a 5-cyclopropyl-substituted isoxazole and a 1,4-thiazepane ring substituted at the 7-position with a thiophen-2-yl group. The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, is modified with a cyclopropyl group, which may enhance metabolic stability and influence steric interactions . The thiophen-2-yl substituent is a common pharmacophore in medicinal chemistry, often associated with improved binding affinity in enzyme or receptor targets .

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S2/c19-16(12-10-13(20-17-12)11-3-4-11)18-6-5-15(22-9-7-18)14-2-1-8-21-14/h1-2,8,10-11,15H,3-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKTZADAOWMQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCC(SCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of two significant moieties:

- Cyclopropylisoxazole - Known for its diverse biological activities, particularly in neuropharmacology.

- Thiazepan with thiophene substitution - This structure is often linked to various therapeutic effects, including anti-inflammatory and analgesic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may act as a modulator of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling.

Pharmacological Effects

- Anti-inflammatory Activity : The compound has shown promising results in reducing inflammation in preclinical models. Its ability to inhibit COX-2 suggests potential use in treating inflammatory disorders.

- Analgesic Properties : In models of pain, the compound demonstrated significant analgesic effects, indicating its potential as a pain management agent.

- Neuroprotective Effects : Given the isoxazole moiety's history of neuroactivity, there are indications that this compound may also provide neuroprotection in models of neurodegenerative diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cell lines. Key findings include:

- Cell Viability Assays : The compound exhibited cytotoxic effects on cancer cell lines at micromolar concentrations.

- Inflammatory Cytokine Production : It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential:

- Carrageenan-Induced Paw Edema Model : The compound effectively reduced paw swelling, demonstrating anti-inflammatory activity.

- Acetic Acid-Induced Writhing Test : It displayed significant analgesic effects compared to control groups.

Data Table: Summary of Biological Activities

| Activity Type | Model Used | Result |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema | Significant reduction in swelling |

| Analgesic | Acetic acid-induced writhing | Reduced pain response |

| Cytotoxicity | Cancer cell lines | Cytotoxic at micromolar levels |

| Cytokine Inhibition | Macrophage activation | Decreased TNF-alpha and IL-6 |

Case Studies

- Case Study 1 : A study involving the administration of the compound in a rat model of arthritis showed a marked decrease in joint inflammation and pain scores after 14 days of treatment.

- Case Study 2 : In a neurodegenerative disease model, the compound exhibited protective effects on neuronal cells against oxidative stress-induced apoptosis.

Comparison with Similar Compounds

Compound A : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

- Core Structure: Methanone-linked pyrazole and thiophene rings.

- The pyrazole ring includes hydroxyl and amino groups, contributing to polarity .

- Synthesis: Prepared via condensation of malononitrile or ethyl cyanoacetate with a pyrazole precursor in 1,4-dioxane and triethylamine .

Compound B : (4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone

- Core Structure: Methanone-linked oxathiolane (a five-membered ring with oxygen and sulfur) and thiophene.

- Key Features : The oxathiolane ring includes a thioxo group, increasing electron density, while the dimethoxyphenyl substituent may enhance lipophilicity .

- Synthesis: Derived from carbon disulfide and potassium hydroxide in ethanol under reflux .

Compound C : 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone

- Core Structure: Thiazolidinone (a five-membered ring with nitrogen and sulfur) with arylidene substituents.

- Key Features: The thiazolidinone core is rigid compared to thiazepane, and the conjugated hydrazono group may facilitate π-π stacking interactions .

Structural and Functional Differences

Key Comparative Insights

Conformational Flexibility: The seven-membered thiazepane in the target compound offers greater conformational adaptability compared to the rigid five-membered oxathiolane (Compound B) or thiazolidinone (Compound C) . This flexibility may improve binding to dynamic enzyme pockets.

Metabolic Stability : The cyclopropyl group on the isoxazole may reduce oxidative metabolism compared to unsubstituted heterocycles in Compounds A and B .

Electronic Effects : The thioxo group in Compound B increases electron density, whereas the thiophen-2-yl group in the target compound balances lipophilicity and aromatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.